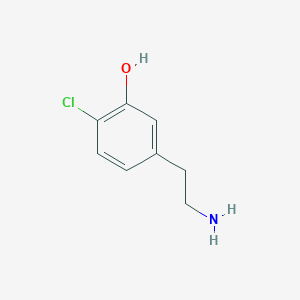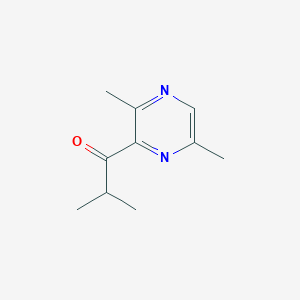
1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one, also known as DMMP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMMP is a pyrazine derivative that is commonly used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one is not well understood, but it is thought to involve the formation of reactive intermediates that can react with nucleophiles or undergo further transformations. 1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one can also act as a radical scavenger, preventing the formation of reactive oxygen species and protecting cells from oxidative damage.
Biochemische Und Physiologische Effekte
1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one has been shown to have various biochemical and physiological effects in vitro and in vivo. 1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one can induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. 1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one can also modulate the activity of enzymes involved in the metabolism of drugs and xenobiotics. 1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one has several advantages for use in lab experiments. 1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one is readily available and relatively inexpensive compared to other reagents. 1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one is also stable and easy to handle, making it suitable for use in high-throughput experiments. However, 1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one has some limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research of 1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one. One potential direction is the development of new synthetic methods for 1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one and its derivatives, which could expand the range of applications for this compound. Another direction is the investigation of the mechanism of action of 1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one and its derivatives, which could lead to the discovery of new drugs or therapeutic targets. Additionally, the exploration of the potential physiological effects of 1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one and its derivatives could provide insights into the treatment of various diseases.
Synthesemethoden
1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one can be synthesized through various methods, including the reaction of 2,3-dimethylpyrazine with acetone in the presence of a catalyst, or the reaction of acetone with 3,6-dimethylpyrazin-2-ol in the presence of an acid catalyst. The yield of 1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one has been widely used in scientific research, particularly in the field of organic chemistry. 1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one can act as a precursor for the synthesis of various organic compounds, including pyrazine derivatives, which have potential applications in pharmaceuticals, agrochemicals, and materials science. 1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one has also been used as a reagent in the synthesis of chiral compounds and as a ligand in metal-catalyzed reactions.
Eigenschaften
CAS-Nummer |
145984-66-3 |
|---|---|
Produktname |
1-(3,6-Dimethylpyrazin-2-yl)-2-methylpropan-1-one |
Molekularformel |
C10H14N2O |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
1-(3,6-dimethylpyrazin-2-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H14N2O/c1-6(2)10(13)9-8(4)11-5-7(3)12-9/h5-6H,1-4H3 |
InChI-Schlüssel |
OQMKTWPBFFDWJC-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=N1)C(=O)C(C)C)C |
Kanonische SMILES |
CC1=CN=C(C(=N1)C(=O)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



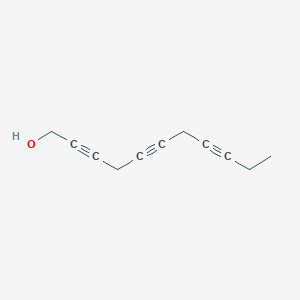
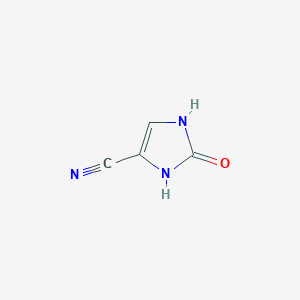
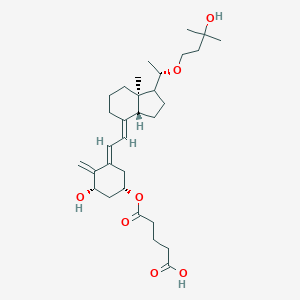
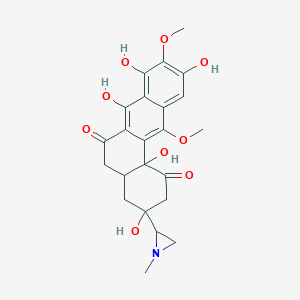
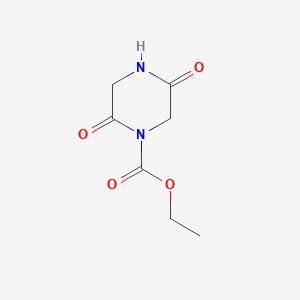
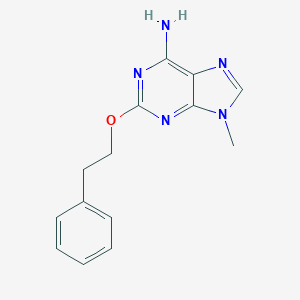

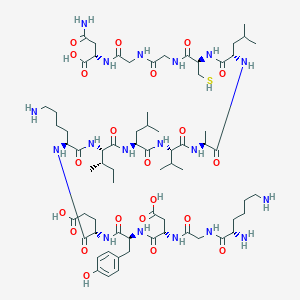
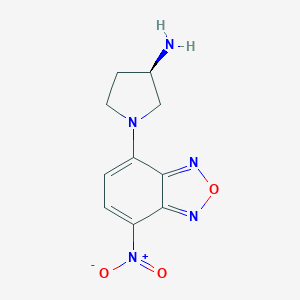
![4,6,10,12,16,18,22,24,25,26,27,28-Dodecamethylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-5,11,17,23-tetrol](/img/structure/B114396.png)


